2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
Overview
Description
“2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid” is a chemical compound. It has a molecular weight of 257.33 g/mol . The IUPAC name of this compound is "{4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The compound has a boiling point of 414.9°C at 760 mmHg . It is recommended to be stored in a dark place, under inert atmosphere, at room temperature .
Scientific Research Applications
Chemical Synthesis and Characterization
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid and its derivatives have been extensively utilized in chemical synthesis. For instance, it is used in the synthesis of various chemical compounds such as 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its utility in creating complex chemical structures through condensation reactions under specific conditions to achieve high product yield (Wang Yu-huan, 2009). Additionally, it's used in the synthesis of acid labile N-Boc N,O-acetals, demonstrating its role in protecting aldehyde groups during the synthesis of novel peptide isosteres, indicating its significance in peptide chemistry (T. Groth & M. Meldal, 2001).
Ligand Synthesis and Metal Complex Formation
The compound is instrumental in the synthesis of ligands such as the chiral ligand (3,5-di-tertbutylpyrazol-1-yl)(3,5-dimethylpyrazol-1-yl)acetic acid. This showcases its application in creating chiral and achiral monoanionic N,N,O heteroscorpionate ligands, highlighting its role in complex formation with metals like zinc (Ina Hegelmann et al., 2003). The structural models formed from such complexes can mimic the active sites of zinc enzymes and non-heme iron oxidases, providing insights into enzymatic function and potentially aiding in drug design (Alexander D. Beck et al., 2001).
Polymer Science
In the realm of polymer science, this compound is utilized in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This has implications for studying the properties of the formed polymers and understanding their structure-property relationships, paving the way for novel material design and applications (Guangzheng Gao et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBLKDYIFKPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678175 | |
Record name | [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid | |
CAS RN |
666853-16-3 | |
Record name | [4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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